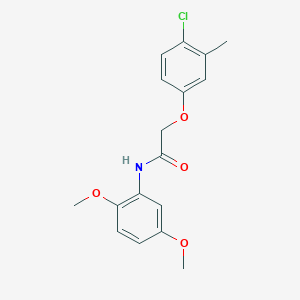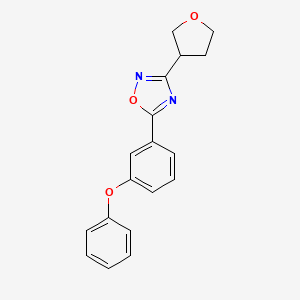![molecular formula C19H20N2O3 B5578402 (1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of diazabicyclo[3.2.2]nonanones, which are of interest due to their diverse chemical properties and potential pharmacological activities. Studies on similar compounds reveal intricate details about their synthesis, structure, and reactivity, offering a foundation to understand the characteristics of the specified compound.
Synthesis Analysis
The synthesis of related diazabicyclo nonanones typically involves multiple steps, including condensation and cyclization reactions. For example, the sequential "condensation-iodolactonization" reactions have been employed to prepare functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones, demonstrating a method that could potentially apply to the synthesis of the target compound due to the similarity in bicyclic frameworks (Ehsan Ullah et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, such as 1,3-diazabicyclo[3.3.1]nonan-9-ol derivatives, has been carried out using NMR spectroscopy and X-ray diffraction, revealing chair-chair conformations and other stereoelectronic effects (M. J. Fernández et al., 1995). These analytical techniques are crucial for determining the conformation and stereochemistry of the compound .
Chemical Reactions and Properties
Diazabicyclo nonanones undergo various chemical reactions, including nucleophilic substitution and cycloaddition, indicative of their reactive carbonyl and diazabicycle moieties. For instance, the furan derivatives have been synthesized by treatments that could potentially be adapted for the synthesis and modification of the target compound (T. Horaguchi et al., 1990).
Physical Properties Analysis
The physical properties of diazabicyclo nonanones and related compounds, such as solubility, melting points, and crystallinity, can be inferred from detailed structural studies. For example, the study of forced twin-chair conformations in related bicyclic compounds offers insights into their physical stability and interactions under various conditions (C. Sakthivel & R. Jeyaraman, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the potential for forming derivatives, are essential for understanding the utility and applications of these compounds. Investigations into the photochromic properties of 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives, for example, highlight the chemical versatility and potential for functionalization of similar bicyclic frameworks (N. Mahmoodi et al., 2007).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have been engaged in the synthesis and structural elucidation of diazabicyclo[3.2.2]nonane derivatives, which include compounds similar to "(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one". These efforts aim to understand the conformational preferences and reactivity of such compounds. For instance, studies have shown that the synthesis of diazabicyclo[3.2.2]nonane derivatives can lead to compounds with varying conformational structures, influenced by the nature of substituents and reaction conditions (Brukwicki, 1998).
Biological Activity and Applications
Diazabicyclo[3.2.2]nonane derivatives have been investigated for their biological activities, including their potential as local anesthetics and their affinity towards σ receptors. For example, certain derivatives have demonstrated local anesthetic activity with low toxicity, suggesting their potential in medical applications (Malmakova et al., 2021). Moreover, some compounds within this class have shown high σ1 receptor affinity and cytotoxic activity against human tumor cell lines, indicating their relevance in cancer research (Geiger et al., 2007).
Agricultural Applications
Beyond medical research, derivatives of diazabicyclo[3.2.2]nonane have also been explored for agricultural applications. Complexes involving these compounds and β-cyclodextrin have been studied for their ability to protect and stimulate the growth of wheat seedlings, showcasing the versatility and potential utility of these compounds in enhancing crop yield and resilience (Kaldybayeva et al., 2022).
Antimicrobial Studies
The antimicrobial properties of oxime ethers derived from aza/diazabicycles, including those structurally related to "(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one", have been evaluated against various bacterial and fungal pathogens. These studies contribute to the search for new antimicrobial agents with novel mechanisms of action (Parthiban et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,5R)-6-benzyl-3-(furan-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(16-8-9-24-13-16)20-11-15-6-7-17(12-20)21(19(15)23)10-14-4-2-1-3-5-14/h1-5,8-9,13,15,17H,6-7,10-12H2/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZQYZRNJYOEPP-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)




![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)
![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

